molecular formula C16H14ClN3O5S B2467735 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941901-26-4

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Katalognummer B2467735
CAS-Nummer: 941901-26-4
Molekulargewicht: 395.81
InChI-Schlüssel: PEWKOGVFHYRWQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and furan rings are both aromatic, meaning they have a stable, ring-like structure with delocalized electrons. The sulfonyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the sulfonyl group, the amide group, and the aromatic rings means that it could potentially participate in a variety of reactions, including substitution reactions, addition reactions, and possibly even some types of pericyclic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and possibly its solubility in certain solvents. The sulfonyl group is polar, which could also influence its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

A series of N-substituted derivatives, including compounds related to the structure of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide, were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This research indicates the potential application of such compounds in the development of treatments for neurodegenerative disorders (Rehman et al., 2018).

Antiviral Activity

Research into the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which are structurally related to the compound , showed that some of these compounds possessed anti-tobacco mosaic virus activity. This suggests potential antiviral applications for similarly structured compounds, highlighting the relevance of this chemical class in the development of antiviral agents (Chen et al., 2010).

Synthesis and Biological Properties

Another study focused on the synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, related to the compound , which showed considerable local anesthetic activity. This research opens up possibilities for the use of these compounds in medical applications requiring local anesthesia (Saxena et al., 1984).

Docking Studies and Structural Analysis

Docking studies and crystal structure analysis of tetrazole derivatives closely related to the chemical structure of interest have been conducted to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2. This provides insights into the potential therapeutic applications of such compounds as COX-2 inhibitors, which are relevant in the treatment of inflammation and cancer (Al-Hourani et al., 2015).

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential uses, such as in medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail, or develop more efficient methods for its synthesis .

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKOGVFHYRWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.